LabMol-319 vs. LabMol-309: NS5 RdRp IC50 Potency Comparison
In the same enzymatic assay, LabMol-319 demonstrated an IC50 of 1.6 μM against ZIKV NS5 RdRp, whereas the comparator LabMol-309 exhibited a more potent IC50 of 0.61 μM [1]. This represents a 2.6-fold difference in potency, directly measured in a parallel experimental system.
| Evidence Dimension | Inhibitory potency against ZIKV NS5 RdRp |
|---|---|
| Target Compound Data | IC50 = 1.6 ± 0.2 μM |
| Comparator Or Baseline | LabMol-309 IC50 = 0.61 ± 0.02 μM |
| Quantified Difference | 2.6-fold lower potency (LabMol-309 is more potent) |
| Conditions | Enzymatic assay using purified ZIKV NS5 RdRp, as described in Mottin et al. 2022 [1] |
Why This Matters
Researchers requiring a moderate-potency control compound for comparative studies or a scaffold with distinct SAR properties may prioritize LabMol-319 over the more potent LabMol-309, which may dominate the assay window and obscure nuanced readouts.
- [1] Mottin M, et al. Discovery of New Zika Protease and Polymerase Inhibitors through the Open Science Collaboration Project OpenZika. J Chem Inf Model. 2022 Dec 26;62(24):6825-6843; and PMC9923514, Table 2. View Source
